Py-py-cof

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C84H56N4O4 |

|---|---|

Molecular Weight |

1185.4 g/mol |

IUPAC Name |

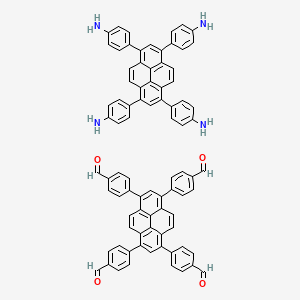

4-[3,6,8-tris(4-aminophenyl)pyren-1-yl]aniline;4-[3,6,8-tris(4-formylphenyl)pyren-1-yl]benzaldehyde |

InChI |

InChI=1S/C44H26O4.C40H30N4/c45-23-27-1-9-31(10-2-27)39-21-40(32-11-3-28(24-46)4-12-32)36-19-20-38-42(34-15-7-30(26-48)8-16-34)22-41(33-13-5-29(25-47)6-14-33)37-18-17-35(39)43(36)44(37)38;41-27-9-1-23(2-10-27)35-21-36(24-3-11-28(42)12-4-24)32-19-20-34-38(26-7-15-30(44)16-8-26)22-37(25-5-13-29(43)14-6-25)33-18-17-31(35)39(32)40(33)34/h1-26H;1-22H,41-44H2 |

InChI Key |

LBTGQVQALOJZBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C=O.C1=CC(=CC=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Pyrene-Based Covalent Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and emerging applications of pyrene-based covalent organic frameworks (COFs), with a particular focus on their relevance to the fields of drug delivery and diagnostics.

Introduction to Pyrene-Based Covalent Organic Frameworks

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas.[1] The incorporation of pyrene, a polycyclic aromatic hydrocarbon, into COF architectures imparts unique photophysical and electronic properties, making them highly attractive for a range of applications.[1] The large planar structure of pyrene enhances π-π stacking interactions between the layers of 2D COFs, which can improve crystallinity and charge carrier mobility.[2] This guide will delve into the synthetic methodologies for creating these advanced materials, detail their characterization, and explore their potential in biomedical applications.

Synthesis of Pyrene-Based COFs

The synthesis of pyrene-based COFs predominantly relies on solvothermal methods, where crystalline frameworks are formed from pyrene-containing building blocks and organic linkers under elevated temperatures. The choice of building blocks and linkers dictates the resulting topology and properties of the COF.

Key Building Blocks and Linkages

Pyrene-based COFs are typically constructed from pyrene units functionalized with reactive groups such as amines, aldehydes, or boronic acids. These are then connected by various dynamic covalent reactions, with imine and boronate ester linkages being the most common.[1]

-

Pyrene Building Blocks:

-

1,3,6,8-Tetrakis(4-aminophenyl)pyrene (TAPA) is a common four-connected amine-functionalized building block.[3]

-

Pyrene-4,5,9,10-tetraone can be used to create fully conjugated COFs.[4]

-

1,3,6,8-tetrakis(p-benzoic acid)pyrene (H4TBAPy) is a ligand used in the synthesis of pyrene-based metal-organic frameworks.[5]

-

-

Linker Moieties:

-

Aldehydes: Terephthaldehyde and its derivatives are frequently used to form imine-linked COFs.

-

Amines: Diamines and triamines are used to create imine or amide-linked frameworks.

-

Boronic Acids: Phenylboronic acid and its derivatives react with diols to form boronate ester linkages.

-

General Synthesis Workflow

The solvothermal synthesis of a pyrene-based COF generally follows the workflow depicted below. The specific reactants, solvents, and reaction conditions are tailored to achieve the desired COF structure and properties.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of representative 2D and 3D pyrene-based COFs.

Synthesis of a 2D Imine-Linked Pyrene COF (Aza-Ph-COF)

This protocol is adapted from a three-component synthesis approach.[6]

-

Reactants and Reagents:

-

Pyrene dione building block (1 equivalent)

-

2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) (0.67 equivalents)

-

Phenylenediamine (Ph) (2.1 equivalents)

-

Mesitylene

-

Anhydrous n-butanol

-

-

Procedure:

-

In a 6 mL tube under an argon atmosphere, suspend the pyrene dione building block and HHTP in a 1:1 (v/v) mixture of mesitylene and anhydrous n-butanol.

-

Add the phenylenediamine to the suspension.

-

Seal the tube and place it in a pre-heated oven at 120 °C for 7 days.[6]

-

After the reaction, cool the vessel to room temperature.

-

Collect the resulting solid by filtration and wash thoroughly with anhydrous acetone and dichloromethane.

-

Purify the product by Soxhlet extraction with tetrahydrofuran for 24 hours.

-

Dry the final product under vacuum at 120 °C overnight.

-

Synthesis of a 3D Fluorescent Pyrene COF (3D-Py-COF)

This protocol describes the synthesis of a three-dimensional pyrene-based COF.[7]

-

Reactants and Reagents:

-

Tetra(p-aminophenyl)methane (TAPM)

-

1,3,6,8-Tetrakis(4-formylphenyl)pyrene (TFFPy)

-

o-dichlorobenzene

-

n-butanol

-

6 M aqueous acetic acid

-

-

Procedure:

-

Combine TAPM and TFFPy in a Pyrex tube.

-

Add a solvent mixture of o-dichlorobenzene, n-butanol, and 6 M aqueous acetic acid.

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Seal the tube under vacuum and heat in an oven at 120 °C for 72 hours.

-

After cooling, collect the precipitate by filtration.

-

Wash the solid with anhydrous tetrahydrofuran.

-

Purify by Soxhlet extraction for 24 hours.

-

Dry the resulting yellow powder at 80 °C under vacuum for 12 hours.

-

Characterization of Pyrene-Based COFs

A suite of analytical techniques is employed to confirm the successful synthesis and to determine the properties of the resulting pyrene-based COFs.

| Characterization Technique | Information Obtained |

| Powder X-Ray Diffraction (PXRD) | Confirms the crystallinity and determines the crystal structure of the COF. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Verifies the formation of the desired covalent linkages (e.g., C=N imine bonds). |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the COF. Pyrene-based COFs often exhibit stability up to 400 °C.[3] |

| Brunauer-Emmett-Teller (BET) Analysis | Measures the specific surface area and pore size distribution of the porous framework. |

| Solid-State NMR Spectroscopy | Provides information about the local chemical environment of atoms within the COF structure. |

| Fluorescence Spectroscopy | Characterizes the photoluminescent properties of the pyrene-containing framework.[3] |

Table 1: Key Characterization Techniques for Pyrene-Based COFs.

Quantitative Data Summary

The properties of pyrene-based COFs can be tuned by the choice of building blocks and synthetic conditions. The following table summarizes key quantitative data for several reported pyrene-based COFs.

| COF Name | BET Surface Area (m²/g) | Pore Size (nm) | Thermal Stability (°C) | Reference |

| PP-COF | 730-1098 | - | > 400 | [3] |

| PT-COF | 730-1098 | - | > 400 | [3] |

| PE-COF | up to 1350 | - | > 400 | [3] |

| 3D-Py-COF | High | Narrow | > 550 | [7] |

| TDL-Mg (MOF) | 627 | 0.62 x 0.81 | - | [5] |

Table 2: Selected Properties of Pyrene-Based COFs.

Applications in Drug Development

The unique properties of pyrene-based COFs, such as their high porosity, tunable functionality, and inherent fluorescence, make them promising candidates for applications in drug delivery and biosensing.[7]

Drug Delivery Systems

The porous nature of COFs allows for the encapsulation of therapeutic agents. The release of these drugs can be controlled by the pore size of the COF and the interactions between the drug and the framework.

-

Doxorubicin Delivery: Porphyrin-based COFs have been investigated as carriers for the anticancer drug doxorubicin (DOX). The release of DOX can be triggered by the hypoxic tumor microenvironment.[8] In one study, DOX release was 16.9% under normal oxygen conditions and increased to 60.2% in a hypoxic environment.[8]

-

5-Fluorouracil Release: A pyrene-based metal-organic framework (MOF) has been shown to be an effective carrier for the anticancer drug 5-fluorouracil (5-FU), with a drug loading capacity of 28.2 wt%.[5] This system exhibited a sustained release of 76% of the loaded drug over 72 hours.[5]

Biosensing of Disease Biomarkers

The fluorescence of pyrene-based COFs can be modulated by the presence of specific biomolecules, making them suitable for the development of "turn-on" or "turn-off" fluorescent biosensors.

-

Tumor Necrosis Factor-alpha (TNF-α) Detection: TNF-α is a key biomarker for inflammatory diseases.[9] Biosensors for TNF-α are being developed to enable rapid and sensitive detection.[9][10] While specific pyrene-pyrene COF sensors for TNF-α are an active area of research, the principle involves the quenching or enhancement of the COF's fluorescence upon binding of the target biomarker.

-

Vascular Endothelial Growth Factor (VEGF) Detection: VEGF is a crucial biomarker in cancer progression and certain eye diseases.[11] The development of sensitive biosensors for VEGF is of significant clinical interest.[11]

The following diagram illustrates a conceptual signaling pathway where a pyrene-based COF could be employed as a biosensor for a disease-related biomarker.

Conclusion and Future Outlook

The synthesis of pyrene-based covalent organic frameworks offers a versatile platform for the creation of highly functional materials. Their unique photophysical properties, combined with their inherent porosity and stability, make them exceptionally promising for applications in drug delivery and diagnostics. Future research will likely focus on the development of multifunctional pyrene-based COFs that can simultaneously act as therapeutic carriers and diagnostic agents, paving the way for advanced theranostic platforms. The continued exploration of new synthetic methodologies and the functionalization of these frameworks will undoubtedly expand their utility in the biomedical field.

References

- 1. Pyrene-based covalent organic frameworks (PyCOFs): a review - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pyrene-based covalent organic frameworks (PyCOFs): a review - Nanoscale Horizons (RSC Publishing) DOI:10.1039/D4NH00317A [pubs.rsc.org]

- 5. A Luminescent Mg-Metal-Organic Framework for Sustained Release of 5-Fluorouracil: Appropriate Host-Guest Interaction and Satisfied Acid-Base Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Building Blocks and COFs Formed in Concert—Three‐Component Synthesis of Pyrene‐Fused Azaacene Covalent Organic Framework in the Bulk and as Films - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bibliosearch.polimi.it [bibliosearch.polimi.it]

- 8. Porphyrin-based covalent organic frameworks as doxorubicin delivery system for chemo-photodynamic synergistic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Non-Invasive Electrochemical Biosensors for TNF-α Cytokines Detection in Body Fluids [frontiersin.org]

- 10. A liquid crystal-based biosensor for sensitive detection of tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A label-free colorimetric biosensor for sensitive detection of vascular endothelial growth factor-165 - Analyst (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on Py-py-cof

Introduction:

Following a comprehensive review of scientific literature and chemical databases, it has been determined that "Py-py-cof" does not correspond to a recognized chemical compound, biological entity, or established scientific concept. Searches for this term, including variations in spelling and context, did not yield any relevant data regarding its properties, experimental protocols, or associated signaling pathways.

It is possible that "this compound" may be a novel or proprietary designation not yet in the public domain, a significant typographical error, or an internal codename for a project. Without a verifiable reference in published scientific literature, it is not possible to provide an in-depth technical guide as requested.

Recommendations for Proceeding:

To enable the creation of the requested technical guide, please verify the following:

-

Correct Spelling and Nomenclature: Double-check the spelling and any potential alternative names or standard chemical identifiers (e.g., IUPAC name, CAS number).

-

Context of Origin: Providing the source or context where "this compound" was encountered could provide clues for a more targeted search.

-

Potential for Misinterpretation: Consider if the term might be an acronym or a phonetic transcription of a different name.

Upon receiving a correct and verifiable term, a thorough technical guide will be compiled, adhering to all the specified requirements for data presentation, experimental protocols, and visualizations.

An In-depth Technical Guide to Pyrene-Based Covalent Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrene-based Covalent Organic Frameworks (Py-COFs) represent a burgeoning class of crystalline porous polymers with exceptional potential across various scientific disciplines. The unique photophysical properties, high charge carrier mobility, and tunable porosity of the pyrene moiety, when integrated into a robust and ordered COF architecture, give rise to materials with significant promise in sensing, photocatalysis, and energy storage. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of Py-COFs, with a particular focus on methodologies and quantitative data relevant to researchers and professionals in drug development and materials science. Detailed experimental protocols for the synthesis and characterization of prominent Py-COFs are presented, alongside a comparative analysis of their key performance metrics. Furthermore, this guide illustrates the fundamental principles and workflows associated with Py-COFs through detailed diagrams, offering a foundational resource for the exploration and application of these remarkable materials.

Introduction to Pyrene-Based Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] This modularity allows for the precise design and synthesis of materials with tailored pore sizes, functionalities, and topologies. Pyrene, a polycyclic aromatic hydrocarbon, is an attractive building block for COFs due to its large π-conjugated system, high thermal and chemical stability, and unique fluorescent properties.[2] The incorporation of pyrene units into COF backbones can enhance interlayer π-π stacking, facilitate charge transport, and introduce photoresponsiveness, making Py-COFs highly suitable for a range of applications.[3]

This guide will delve into the specifics of several notable Py-COFs, providing the necessary technical details to understand and reproduce key findings in this field.

Synthesis of Pyrene-Based COFs

The synthesis of Py-COFs typically proceeds via a solvothermal Schiff base condensation reaction between a pyrene-containing monomer and a complementary linker molecule.[4] This method allows for the formation of crystalline, porous materials with high thermal stability.

General Synthesis Workflow

The synthesis of Py-COFs generally follows a set of established steps, from the selection of building blocks to the final purification of the crystalline product. The following diagram illustrates a typical workflow.

Caption: A generalized workflow for the synthesis of pyrene-based COFs.

Detailed Experimental Protocols

The following protocols are based on published literature for the synthesis of specific Py-COFs.

Synthesis of PE-COF, PT-COF, and PP-COF: [1]

These three COFs were synthesized using a solvothermal technique with 1,3,6,8-tetra(aminophenyl)pyrene (TAPA) as the amine linker and different aldehyde linkers.[1]

-

PE-COF Synthesis:

-

In a Pyrex tube, 1,3,6,8-tetra(aminophenyl)pyrene (TAPA) and 4,4′,4″,4‴-(ethane-1,1,2,2-tetrayl)tetrabenzaldehyde (ETBA) are suspended in a mixture of mesitylene/1,4-dioxane (1:1 v/v, 2 mL).

-

Aqueous acetic acid (6 M, 0.2 mL) is added as a catalyst.

-

The tube is flash-frozen in liquid nitrogen, evacuated, and flame-sealed.

-

The reaction mixture is heated at 120 °C for 3 days.

-

The resulting solid is collected by filtration, washed with acetone and tetrahydrofuran (THF), and dried under vacuum.

-

-

PT-COF and PP-COF Synthesis:

-

TAPA is reacted with either hexakis(4-formylphenoxy)cyclotriphosphazene (for PT-COF) or 4,4′,4″-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde (for PP-COF) in a mixture of o-dichlorobenzene/n-butanol (9:1 v/v, 1.5 mL).

-

Aqueous acetic acid (6 M, 0.3 mL) is used as the catalyst.

-

The reaction is carried out at 120 °C for 5 days.

-

The purification procedure is the same as for PE-COF.

-

Synthesis of 3D-Py-COF: [5]

-

Tetra(p-aminophenyl)methane (TAPM) and 1,3,6,8-tetrakis(4-formylphenyl)pyrene (TFFPy) are used as precursors.

-

The condensation reaction is performed in a mixture of o-dichlorobenzene/n-butanol/acetic acid (7:3:1 by volume) at 120 °C for 72 hours.[5]

-

The resulting yellow powder is isolated and purified.

Characterization of Pyrene-Based COFs

A suite of analytical techniques is employed to confirm the successful synthesis and to determine the structural and physical properties of Py-COFs.

General Characterization Workflow

The following diagram outlines the typical characterization workflow for newly synthesized Py-COFs.

Caption: A standard workflow for the characterization of pyrene-based COFs.

Detailed Experimental Methodologies

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To confirm the formation of the desired covalent bonds (e.g., imine C=N) and the disappearance of starting material functional groups (e.g., amine N-H and aldehyde C=O).

-

Procedure: Samples are typically mixed with KBr and pressed into pellets. Spectra are recorded over a range of 4000-400 cm⁻¹. Successful synthesis is indicated by the appearance of a strong C=N stretching vibration around 1622–1625 cm⁻¹ and the disappearance of N-H and C=O stretching bands.[4]

-

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide detailed information about the chemical environment of carbon and nitrogen atoms within the COF structure.

-

Procedure: ¹³C cross-polarization with total suppression of sidebands (CP-TOSS) NMR is commonly used. The appearance of a resonance peak around 156 ppm is characteristic of the imine carbon in 3D-Py-COF.[5]

-

-

Powder X-Ray Diffraction (PXRD):

-

Purpose: To assess the crystallinity and determine the crystal structure of the COF.

-

Procedure: PXRD patterns are typically collected using a diffractometer with Cu Kα radiation. The presence of sharp diffraction peaks indicates a crystalline material. The experimental pattern is often compared with a simulated pattern to confirm the proposed crystal structure.[4]

-

-

Thermogravimetric Analysis (TGA):

-

Purpose: To evaluate the thermal stability of the COF.

-

Procedure: The sample is heated under a nitrogen or air atmosphere at a constant heating rate (e.g., 10 °C/min), and the weight loss is monitored as a function of temperature. Py-COFs often exhibit high thermal stability, with decomposition temperatures typically above 400 °C.[4][6]

-

-

Brunauer-Emmett-Teller (BET) Surface Area Analysis:

-

Purpose: To measure the specific surface area and pore size distribution of the COF.

-

Procedure: Nitrogen adsorption-desorption isotherms are measured at 77 K. Before the measurement, the sample is degassed under vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove any adsorbed guests.[7][8] The BET theory is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the surface area.[9]

-

Properties and Performance of Pyrene-Based COFs

The structural and physical properties of Py-COFs are critical determinants of their performance in various applications. The following tables summarize key quantitative data for several reported Py-COFs.

| COF Name | BET Surface Area (m²/g) | Pore Size (Å) | Pore Volume (cm³/g) | Thermal Stability (°C) | Reference |

| PP-COF | 1350 | 16, 18 | 1.83 | > 400 | [1] |

| PT-COF | 1098 | 12, 17 | 0.98 | > 400 | [1] |

| PE-COF | 730 | 12, 17 | 1.23 | > 400 | [1] |

| 3D-Py-COF | Not specified | Narrow distribution | Not specified | High | [5] |

| COF-42 | 720 | 28 | Not specified | Not specified | [10] |

Applications of Pyrene-Based COFs

The unique properties of Py-COFs make them promising candidates for a variety of applications, particularly in areas relevant to chemical sensing and photocatalysis.

Chemical Sensing

Py-COFs with imine linkages have demonstrated excellent potential as chemosensors for the detection of volatile acid vapors like HCl.[1] The sensing mechanism is based on the reversible protonation of the imine nitrogen atoms.

Caption: Mechanism of acid vapor sensing by imine-based pyrene COFs.

This protonation alters the electronic structure of the COF, leading to a detectable change in its color and fluorescence.[7] This process is reversible upon exposure to a basic vapor like triethylamine (TEA), making these materials reusable sensors.[1]

Photocatalysis

The extended π-conjugation and ordered porosity of Py-COFs make them excellent candidates for heterogeneous photocatalysis. They have been successfully employed in the degradation of organic pollutants and the production of hydrogen peroxide.[11][12] The large surface area allows for efficient adsorption of reactants, while the photoactive pyrene units can generate electron-hole pairs upon light irradiation, driving the catalytic reactions.

Conclusion and Future Outlook

Pyrene-based covalent organic frameworks have emerged as a highly versatile and promising class of materials. Their rational design, straightforward synthesis, and tunable properties have led to significant advancements in sensing and photocatalysis. The detailed methodologies and comparative data presented in this guide offer a solid foundation for researchers and professionals to build upon.

Future research in this area will likely focus on the development of novel Py-COF architectures with enhanced functionalities. For applications in drug development, the exploration of Py-COFs as carriers for targeted drug delivery and as platforms for bio-imaging is a promising avenue. The inherent biocompatibility and the ability to functionalize the pore walls of COFs could enable the development of sophisticated drug delivery systems. Furthermore, the unique photophysical properties of pyrene could be harnessed for photodynamic therapy applications. As synthetic methods become more refined and our understanding of structure-property relationships deepens, the full potential of pyrene-based COFs in materials science, medicine, and beyond is yet to be fully realized.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrene-based covalent organic frameworks (PyCOFs): a review - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]

- 3. Pyrene-based covalent organic frameworks (PyCOFs): a review - Nanoscale Horizons (RSC Publishing) DOI:10.1039/D4NH00317A [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. microanalysis.com.au [microanalysis.com.au]

- 9. microtrac.com [microtrac.com]

- 10. mdpi.com [mdpi.com]

- 11. Pyrene-Based Covalent Organic Frameworks for Photocatalytic Hydrogen Peroxide Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Core of Py-py-cof: An In-depth Technical Guide to Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure and bonding characteristics of Py-py-cof, a pyrene-based covalent organic framework (COF). Given the limited specific data on a singular "this compound" entity, this document focuses on the well-characterized family of pyrene-based imine-linked COFs, using a representative three-dimensional pyrene COF (3D-Py-COF) as a primary example for quantitative analysis. The principles and data presented are broadly applicable to the class of pyrene-pyrene linked COF structures.

Molecular Structure and Bonding

This compound is a covalent organic framework constructed from the condensation of two key pyrene-based building blocks: 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde and 4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine]. The linkage between these monomers is a robust imine bond (-C=N-), formed through a Schiff base reaction. This results in a highly conjugated, porous, and crystalline three-dimensional network.

The fundamental bonding characteristics of this compound and related pyrene-based imine COFs are summarized below:

-

Covalent Bonds: The framework is held together by strong covalent imine bonds. The extended π-conjugation across the pyrene and phenyl moieties contributes to the material's stability and unique electronic properties.

-

Intermolecular Forces: While the covalent framework is rigid, the stacking of the pyrene units in adjacent layers is influenced by π-π stacking interactions. These non-covalent interactions play a crucial role in the overall packing and stability of the COF structure.

-

Porosity: The rigid and well-defined structure of this compound results in permanent porosity, a key characteristic for applications in gas storage, separation, and catalysis.

Spectroscopic and Porosity Data

The following tables summarize key quantitative data for a representative 3D pyrene-based imine COF.

| Spectroscopic Data | Characteristic Value | Reference |

| FT-IR: C=N Stretch | 1622-1626 cm⁻¹ | Characteristic of imine bond formation.[1] |

| Solid-State ¹³C NMR | ~156 ppm | Resonance corresponding to the imine carbon. |

| Porosity and Surface Area Data (for a representative 3D-Py-COF) | Value | Unit |

| BET Surface Area | 1290 | m²/g[2] |

| Total Pore Volume | 0.72 | cm³/g[2] |

| Pore Size (Major Peak) | 0.59 | nm[2] |

| Pore Size (Minor Peaks) | 0.89, 1.05 | nm[2] |

Experimental Protocols

The synthesis of pyrene-based imine COFs, including structures analogous to this compound, is typically achieved through solvothermal methods.

General Solvothermal Synthesis of Pyrene-Based Imine COF

This protocol is a representative procedure for the synthesis of crystalline, porous pyrene-based imine COFs.

Materials:

-

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde (pyrene-aldehyde monomer)

-

4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine] (pyrene-amine monomer)

-

1,4-Dioxane

-

Mesitylene

-

6 M Acetic Acid

Procedure:

-

In a Pyrex tube, add the pyrene-aldehyde monomer and the pyrene-amine monomer in a 1:1 molar ratio.

-

Add a solvent mixture of 1,4-dioxane and mesitylene (typically in a 1:1 to 9:1 v/v ratio).

-

Add an aqueous solution of acetic acid (6 M) to catalyze the imine formation. The volume of the acid catalyst is typically 10-20% of the total solvent volume.

-

Sonicate the mixture for 15 minutes to ensure homogeneity.

-

Subject the sealed tube to three freeze-pump-thaw cycles to remove dissolved gases.

-

Heat the sealed tube in an oven at 120 °C for 3 to 7 days.

-

After cooling to room temperature, collect the solid product by filtration.

-

Wash the product sequentially with anhydrous acetone and anhydrous tetrahydrofuran.

-

Dry the purified COF product under vacuum at 120 °C overnight.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the solvothermal synthesis of a pyrene-based imine COF.

Imine Bond Formation Pathway

The core chemical transformation in the synthesis of this compound is the formation of the imine linkage. This is a reversible reaction that, under the right conditions, leads to a thermodynamically stable, crystalline framework.

Conclusion

This compound and its related pyrene-based imine COFs represent a class of highly structured, porous materials with significant potential in various scientific and industrial fields. Their well-defined structure, arising from the precise connection of pyrene-based building blocks through robust imine linkages, gives rise to exceptional properties such as high thermal stability, permanent porosity, and tunable electronic characteristics. The detailed understanding of their structure, bonding, and synthesis, as outlined in this guide, is crucial for the rational design of new COF materials with tailored functionalities for applications in drug development, catalysis, and materials science.

References

Pyrene in Porous Organic Polymers: A Technical Guide to Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Pyrene, a polycyclic aromatic hydrocarbon, has garnered significant attention in materials science due to its unique photophysical and electronic properties. Its incorporation into porous organic polymers (POPs) has led to the development of advanced materials with diverse applications. This technical guide provides an in-depth overview of the synthesis, characterization, and key applications of pyrene-based POPs, with a focus on photocatalysis, sensing, gas storage and separation, environmental remediation, and drug delivery.

Synthesis of Pyrene-Based Porous Organic Polymers

The synthesis of pyrene-based POPs primarily relies on well-established cross-coupling reactions, which allow for the creation of robust and porous three-dimensional networks. The most common methods employed are the Suzuki and Sonogashira-Hagihara cross-coupling reactions.

Suzuki Coupling Reaction

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.[1] In the context of pyrene-based POPs, this typically involves the reaction of a pyrene-based boronic acid or boronic ester with a multi-brominated aromatic comonomer.

Experimental Protocol: Synthesis of LNU-45 (a pyrene-based fluorescent POP) [2]

-

Monomer Preparation: Tris(4-boronic acid pinacol ester phenyl)amine and 2,7-dibromopyrene are used as the monomers.

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve tris(4-boronic acid pinacol ester phenyl)amine (400.0 mg, 0.64 mmol) and 2,7-dibromopyrene (346.6 mg, 0.96 mmol) in 60 mL of N,N'-dimethylformamide (DMF).

-

Degassing: Freeze the reaction mixture with liquid nitrogen and subject it to three cycles of vacuuming and backfilling with nitrogen gas.

-

Catalyst and Base Addition: To the frozen mixture, rapidly add tetrakis(triphenylphosphine)palladium(0) (40.0 mg, 0.035 mmol) and 5 mL of a 2 mol L⁻¹ potassium carbonate solution.

-

Reaction: Allow the mixture to warm to room temperature and then heat it at 120 °C for 72 hours with continuous stirring.

-

Purification: After cooling to room temperature, the precipitate is collected by filtration and washed sequentially with DMF, water, ethanol, and acetone. The resulting solid is then subjected to Soxhlet extraction with methanol and tetrahydrofuran (THF) for 24 hours each.

-

Drying: The purified polymer is dried under vacuum at 80 °C for 24 hours to yield the final product, LNU-45.

Synthesis Workflow: Suzuki Coupling

Caption: Workflow for the synthesis of pyrene-based POPs via Suzuki coupling.

Sonogashira-Hagihara Cross-Coupling Reaction

The Sonogashira-Hagihara reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[3] This method is particularly useful for creating conjugated microporous polymers (CMPs) with extended π-systems.

Experimental Protocol: Synthesis of Py-TPA-CMP [4]

-

Monomers: 1,3,6,8-tetraethynylpyrene and tris(4-bromophenyl)amine are used as the monomers.

-

Reaction Setup: In a Schlenk tube, combine 1,3,6,8-tetraethynylpyrene, tris(4-bromophenyl)amine, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide in a mixture of DMF and triethylamine (Et₃N).

-

Degassing: The reaction mixture is degassed by several freeze-pump-thaw cycles.

-

Reaction: The mixture is heated under a nitrogen atmosphere at a specified temperature (e.g., 80-120 °C) for a defined period (e.g., 48-72 hours).

-

Purification: The resulting solid is collected by filtration and washed extensively with various solvents such as methanol, acetone, and THF to remove any unreacted monomers and catalyst residues. Further purification is often carried out by Soxhlet extraction.

-

Drying: The final polymer is dried under vacuum.

Characterization of Pyrene-Based Porous Organic Polymers

A suite of analytical techniques is employed to characterize the structural, thermal, and porous properties of pyrene-based POPs.

| Technique | Information Obtained |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the formation of the desired polymer by identifying characteristic vibrational bands of functional groups and the disappearance of monomer-specific peaks.[5] |

| Solid-State ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon framework of the polymer, confirming the successful incorporation of the pyrene and other aromatic units.[6][7] |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the polymer by measuring its weight loss as a function of temperature.[5] |

| Brunauer-Emmett-Teller (BET) Analysis | Measures the specific surface area and pore size distribution of the porous material through nitrogen adsorption-desorption isotherms.[2][8][9] |

| Powder X-ray Diffraction (PXRD) | Assesses the crystallinity of the polymer. Most POPs are amorphous, exhibiting broad diffraction peaks. |

| Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) | Visualize the morphology and microstructure of the polymer particles. |

Experimental Protocol: BET Surface Area Analysis [2][10]

-

Sample Preparation: A known weight of the polymer sample (typically 50-100 mg) is placed in a sample tube.

-

Degassing: The sample is degassed under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours (e.g., 4-12 hours) to remove any adsorbed moisture and gases from the pores.

-

Analysis: The degassed sample tube is transferred to the analysis port of the BET instrument. The analysis is performed by introducing nitrogen gas at liquid nitrogen temperature (77 K) and measuring the amount of gas adsorbed at various relative pressures.

-

Data Processing: The specific surface area is calculated from the nitrogen adsorption isotherm using the BET equation. The pore size distribution is determined using methods such as the Barrett-Joyner-Halenda (BJH) model.

Applications of Pyrene-Based Porous Organic Polymers

The unique properties of pyrene-based POPs make them highly suitable for a range of applications.

Photocatalysis

Pyrene's ability to absorb light and participate in photoinduced electron transfer processes makes pyrene-containing POPs excellent candidates for photocatalysis, particularly for hydrogen evolution from water.[4]

Mechanism of Photocatalytic Hydrogen Evolution

Caption: Mechanism of photocatalytic hydrogen evolution using a pyrene-based POP.

Experimental Protocol: Photocatalytic Hydrogen Evolution [11][12]

-

Catalyst Suspension: Disperse a known amount of the pyrene-based POP (e.g., 10-20 mg) in an aqueous solution containing a sacrificial electron donor (e.g., triethylamine, TEA, or ascorbic acid).

-

Reaction Vessel: Place the suspension in a sealed quartz reactor.

-

Degassing: Purge the reactor with an inert gas (e.g., argon or nitrogen) to remove oxygen.

-

Irradiation: Irradiate the reactor with a light source (e.g., a 300 W Xe lamp with a cutoff filter for visible light, λ > 420 nm).

-

Gas Analysis: Monitor the evolution of hydrogen gas over time using a gas chromatograph equipped with a thermal conductivity detector.

-

Quantum Yield Calculation: The apparent quantum yield (AQY) can be determined by measuring the rate of hydrogen evolution at a specific wavelength of incident light.

Quantitative Data for Photocatalysis

| Polymer | BET Surface Area (m²/g) | H₂ Evolution Rate (μmol h⁻¹ g⁻¹) | Apparent Quantum Yield (%) | Reference |

| Py-TPA-CMP | 454 | 19,200 | 15.3 | [4] |

| Py-F-CMP | - | - | - | [4] |

| Py-TPE-CMP | - | - | - | [4] |

Sensing

The strong fluorescence of pyrene makes its derivative POPs highly effective as fluorescent sensors for the detection of various analytes, including pesticides and heavy metal ions.[13][14] The sensing mechanism often relies on fluorescence quenching or enhancement upon interaction with the analyte.

Principle of Fluorescence Sensing

Caption: Principle of fluorescence quenching for analyte detection by a pyrene-POP.

Experimental Protocol: Fluorescent Sensing of Pesticides [2][15]

-

Stock Solutions: Prepare stock solutions of the pyrene-based POP in a suitable solvent (e.g., THF) and the pesticide analyte.

-

Titration: In a series of cuvettes, add a fixed amount of the POP solution and varying concentrations of the pesticide solution.

-

Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a fluorescence spectrophotometer at a fixed excitation wavelength.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum against the analyte concentration. The quenching efficiency can be quantified using the Stern-Volmer equation. The fluorescence quantum yield can be determined relative to a known standard.[1][4][11][13][16]

Quantitative Data for Pesticide Sensing

| Polymer | Analyte | Quenching Coefficient (Ksv, M⁻¹) | Detection Limit | Reference |

| LNU-45 | Trifluralin | 5710 | - | [2][17] |

| LNU-45 | Dicloran | 12,000 | - | [2][17] |

| LNU-47 | Trifluralin | 2880 | - | [2][17] |

| LNU-47 | Dicloran | 3550 | - | [2][17] |

Gas Storage and Separation

The high surface area and tunable porosity of pyrene-based POPs make them promising materials for gas storage (e.g., H₂, CH₄) and separation (e.g., CO₂/N₂, CO₂/CH₄). The incorporation of pyrene can enhance the affinity for certain gases through π-π interactions.

Experimental Protocol: CO₂ Sorption Analysis [7]

-

Sample Activation: Activate a weighed sample of the POP under vacuum at an elevated temperature to remove adsorbed impurities.

-

Isotherm Measurement: Place the sample in a volumetric gas sorption analyzer. Measure the amount of CO₂ adsorbed at various pressures at a constant temperature (e.g., 273 K or 298 K).

-

Selectivity Calculation: To determine the selectivity for CO₂ over other gases (e.g., N₂ or CH₄), measure the single-component adsorption isotherms for each gas. The selectivity can then be calculated using Ideal Adsorbed Solution Theory (IAST).

Quantitative Data for Gas Storage and Separation

| Polymer | Gas | Uptake Capacity | Conditions | Reference |

| Azo-Py | CO₂ | 2.89 mmol/g | 298 K, 1 bar | [7] |

| Azo-Py | CH₄ | 0.89 mmol/g | 298 K, 1 bar | [7] |

| Selectivity | ||||

| Azo-Py | CO₂/N₂ | 42.4 | 298 K, 1 bar | [7] |

| Azo-Py | CO₂/CH₄ | 7.8 | 298 K, 1 bar | [7] |

Environmental Remediation

Pyrene-based POPs can be utilized for the removal of pollutants from water, such as heavy metal ions and organic dyes, through adsorption. They can also act as photocatalysts for the degradation of persistent organic pollutants like tetracycline.[18]

Experimental Protocol: Photocatalytic Degradation of Tetracycline

-

Catalyst Suspension: Disperse the pyrene-based POP in an aqueous solution of tetracycline of a known concentration.

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark to reach adsorption-desorption equilibrium.

-

Photocatalysis: Irradiate the suspension with visible light.

-

Concentration Monitoring: At regular intervals, take aliquots of the suspension, centrifuge to remove the catalyst, and analyze the concentration of tetracycline in the supernatant using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Drug Delivery

The porous nature and biocompatibility of certain POPs make them suitable as carriers for drug delivery.[14] Pyrene-functionalized POPs can be designed to encapsulate therapeutic agents like doxorubicin (DOX) and release them in a controlled manner, potentially triggered by stimuli such as pH.[19][20]

Experimental Protocol: Doxorubicin Loading and Release [17][21]

-

Drug Loading:

-

Immerse a known amount of the pyrene-based POP in a solution of doxorubicin of a specific concentration.

-

Stir the mixture for a defined period (e.g., 24 hours) to allow for drug encapsulation within the pores.

-

Collect the drug-loaded POP by centrifugation, wash to remove surface-adsorbed drug, and dry.

-

Determine the drug loading efficiency by measuring the concentration of doxorubicin remaining in the supernatant using UV-Vis spectroscopy.

-

-

In Vitro Drug Release:

-

Disperse the doxorubicin-loaded POP in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4 for physiological conditions and 5.5 for acidic tumor microenvironment).

-

Incubate the suspension at 37 °C with gentle shaking.

-

At predetermined time intervals, withdraw an aliquot of the release medium, and replenish with fresh medium.

-

Measure the concentration of released doxorubicin in the collected aliquots using UV-Vis spectroscopy or fluorescence spectroscopy.

-

Quantitative Data for Doxorubicin Delivery

| Polymer System | Drug Loading Capacity (%) | Release Profile | Stimulus | Reference |

| Fc-Ma-DOX | - | pH-responsive | Acidic pH | [19][20] |

Conclusion

The integration of pyrene into porous organic polymers has yielded a class of highly functional materials with a wide array of applications. Their tunable synthesis, robust nature, and unique photophysical properties make them promising candidates for advancements in photocatalysis, chemical sensing, gas management, environmental cleanup, and targeted drug delivery. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and professionals working in these fields, facilitating further innovation and application of these remarkable materials.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. jasco-global.com [jasco-global.com]

- 5. researchgate.net [researchgate.net]

- 6. Solid-state NMR characterization of pyrene-cuticular matter interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solid state NMR and IR characterization of wood polymer structure in relation to tree provenance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. Making sure you're not a bot! [opus4.kobv.de]

- 14. Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 15. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 17. mdpi.com [mdpi.com]

- 18. pharmaexcipients.com [pharmaexcipients.com]

- 19. Biodegradable porous polymeric drug as a drug delivery system: alleviation of doxorubicin-induced cardiotoxicity via passive targeted release - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Effect of Drug Loading Method and Drug Physicochemical Properties on the Material and Drug Release Properties of Poly (Ethylene Oxide) Hydrogels for Transdermal Delivery [mdpi.com]

The Cornerstone of Crystalline Order: A Technical Guide to the Fundamental Principles of Covalent Organic Framework Self-Assembly

For Researchers, Scientists, and Drug Development Professionals

Covalent Organic Frameworks (COFs) represent a revolutionary class of porous, crystalline polymers with unparalleled potential in diverse fields, including catalysis, separations, and, notably, drug delivery. Their unique properties stem from their highly ordered structures, which are meticulously constructed through the self-assembly of molecular building blocks. This technical guide delves into the core principles governing COF self-assembly, providing a comprehensive overview of the thermodynamics, kinetics, and synthetic strategies that underpin the formation of these remarkable materials.

Core Principles of COF Self-Assembly: The Harmony of Reversibility and Pre-Design

The synthesis of COFs is a testament to the power of "reticular chemistry," a bottom-up approach where molecular building blocks, known as secondary building units (SBUs), are stitched together into predetermined, extended networks.[1] The ability to achieve crystalline, rather than amorphous, organic polymers lies in the strategic use of reversible covalent bond formation .[2][3] This reversibility allows for "error-checking" and "proof-reading" during the assembly process. Kinetically formed, disordered structures can break apart and reform, ultimately leading to the most thermodynamically stable, crystalline framework.[4]

The geometry and connectivity of the SBUs dictate the topology of the resulting COF.[2] Typically, monomers with C2, C3, or C4 symmetry are employed to generate porous, two-dimensional (2D) or three-dimensional (3D) structures with predictable pore sizes and shapes.[5]

Thermodynamics and Kinetics: The Driving Forces of Order

The self-assembly of COFs is a delicate interplay between thermodynamic and kinetic factors. The ultimate goal is to achieve the thermodynamically favored crystalline state. However, the pathway to this state is governed by the kinetics of the reaction.

For boronate ester-linked COFs , the self-assembly often follows a nucleation-elongation mechanism . Soluble oligomers form in the initial stages, followed by the nucleation of crystalline seeds. These seeds then grow via the addition of monomers, leading to the precipitation of the crystalline COF.[3]

Imine-linked COFs , on the other hand, frequently exhibit a different kinetic pathway. The initial reaction between amine and aldehyde monomers is often rapid, leading to the immediate formation of an amorphous, kinetically-favored polymer network .[4] This amorphous intermediate then slowly reorganizes into the more stable, crystalline COF through continuous imine bond exchange, which serves as the error-correction mechanism.[4]

The choice of solvent, temperature, and catalyst can significantly influence both the thermodynamics and kinetics of COF formation, ultimately impacting the crystallinity, porosity, and morphology of the final material.[6]

Key Linkage Chemistries for COF Self-Assembly

The reversible covalent bonds that enable the formation of crystalline COFs are the lynchpins of their synthesis. Some of the most widely employed linkage chemistries include:

-

Boronate Ester Formation: The condensation reaction between a boronic acid and a diol (like catechol) to form a five-membered boronate ester ring. This reaction is highly reversible and was used in the synthesis of the pioneering COF-5.[1][2]

-

Boroxine Formation: The self-condensation of boronic acids to form a six-membered boroxine ring, with the elimination of water. This linkage is characteristic of COFs like COF-1.[2]

-

Imine Condensation: The reaction between an amine and an aldehyde to form an imine bond. This is one of the most versatile and robust linkages used in COF chemistry, offering excellent chemical stability.[7][8]

-

Hydrazone and Azine Linkages: Similar to imine condensation, these involve the reaction of hydrazides or hydrazine with aldehydes, respectively.

Quantitative Data on Representative COFs

The judicious selection of building blocks and linkage chemistry allows for the fine-tuning of COF properties. The following table summarizes key quantitative data for a selection of well-known COFs.

| COF Name | Linkage Type | Building Blocks | BET Surface Area (m²/g) | Pore Size (nm) | Pore Volume (cm³/g) |

| COF-1 | Boroxine | 1,4-Benzenediboronic acid (BDBA) | 711 | 1.5 | 0.32 |

| COF-5 | Boronate Ester | BDBA, 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP) | 1590 | 2.7 | 0.998 |

| COF-10 | Boronate Ester | 4,4'-Biphenyldiboronic acid, HHTP | 2080 | 3.4 | 1.44 |

| COF-102 | Boroxine | 3D tetrahedral boronic acid | 3472 | - | 1.66 |

| TAPB-PDA COF | Imine | 1,3,5-Tris(4-aminophenyl)benzene (TAPB), Terephthalaldehyde (PDA) | 771 | 1.9 | - |

| PI-COF-5 | Imide | Pyromellitic dianhydride, TAPB | 2403 | 1.0 | - |

| TFPT-APA COF | Imine & Olefin | 1,3,5-Tris(4-formylphenyl)benzene (TFPB), 4-Aminophenylacetonitrile | 1329 | - | - |

Data compiled from various sources, including[2][8][9][10][11]. Note that reported values can vary based on synthesis and activation conditions.

Experimental Protocols

The successful synthesis of highly crystalline COFs requires careful control over experimental parameters. Below are detailed methodologies for two common COF synthesis techniques.

Solvothermal Synthesis of COF-5

This protocol is adapted from the original synthesis reported by Yaghi and coworkers.

Materials:

-

1,4-Benzenediboronic acid (BDBA)

-

2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)

-

Anhydrous 1,4-dioxane

-

Anhydrous mesitylene

-

Pyrex tube

Procedure:

-

In a Pyrex tube, add BDBA and HHTP in a 1:1 molar ratio.

-

Add a 1:1 (v/v) mixture of anhydrous 1,4-dioxane and anhydrous mesitylene to the tube.

-

Sonicate the mixture for 10 minutes to ensure homogeneity.

-

Freeze the tube in liquid nitrogen and evacuate to a pressure of approximately 150 mTorr.

-

Flame-seal the Pyrex tube while still under vacuum.

-

Heat the sealed tube in an oven at 120 °C for 72 hours.

-

After cooling to room temperature, break open the tube and collect the solid product by filtration.

-

Wash the product thoroughly with anhydrous acetone.

-

Activate the COF by drying under vacuum at 120 °C for 12 hours to remove any trapped solvent.

Interfacial Synthesis of an Imine-Linked COF Thin Film

This method allows for the formation of a thin, crystalline COF film at the interface of two immiscible liquids.

Materials:

-

1,3,5-Tris(4-aminophenyl)benzene (TAPB)

-

1,3,5-Triformylphloroglucinol (TFP)

-

Dichloromethane (DCM)

-

Deionized water

-

Acetic acid (catalyst)

Procedure:

-

Prepare the organic phase by dissolving TFP in dichloromethane (DCM).

-

Prepare the aqueous phase by dissolving TAPB in deionized water with a catalytic amount of acetic acid.

-

Carefully layer the less dense organic phase on top of the aqueous phase in a glass vial, creating a distinct interface.

-

Allow the reaction to proceed undisturbed at room temperature for 24-48 hours.

-

A thin, solid film of the COF will form at the liquid-liquid interface.

-

Carefully collect the COF film using a substrate (e.g., a silicon wafer or glass slide).

-

Gently wash the film with fresh DCM and water to remove any unreacted monomers.

-

Dry the film under a gentle stream of nitrogen.

Visualizing COF Self-Assembly and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and processes in COF synthesis and characterization.

Signaling Pathways in COF Self-Assembly

Caption: Contrasting self-assembly pathways for boronate ester and imine-linked COFs.

Experimental Workflow for COF Synthesis and Characterization

Caption: A typical experimental workflow for the synthesis and characterization of COFs.

Relevance to Drug Development

The principles of COF self-assembly are not merely of academic interest; they have profound implications for drug development. The ability to precisely control pore size and functionality through the choice of building blocks allows for:

-

High Drug Loading Capacity: The inherent porosity of COFs provides ample space for encapsulating therapeutic agents.[3]

-

Controlled Release: The chemical environment within the pores can be tailored to control the release kinetics of the encapsulated drug, potentially responding to specific physiological triggers like pH.[3]

-

Targeted Delivery: The exterior of COF nanoparticles can be functionalized with targeting ligands to direct them to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.[12]

-

Biocompatibility: Many COFs are constructed from light elements (C, H, O, N) and can be designed to be biocompatible and biodegradable.[9][13]

The robust, crystalline nature of COFs, a direct result of their self-assembly process, ensures the stability of the framework and its precious cargo in biological environments. As our understanding of COF self-assembly deepens, so too will our ability to design and synthesize novel COF-based nanomedicines for a new era of targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Covalent Organic Frameworks: From Materials Design to Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Room Temperature Synthesis of Covalent–Organic Framework Films through Vapor-Assisted Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Interfacial Syntheses of Covalent Organic Frameworks | Advanced Technology and Manufacturing Institute (ATAMI) | Oregon State University [atami.oregonstate.edu]

- 8. Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. One-step synthesis of a highly crystalline covalent organic framework with olefin and imine dual linkages for tuning the catalytic activity - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 11. ias.ac.in [ias.ac.in]

- 12. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Covalent Organic Framework (COF) Materials - CD Bioparticles [cd-bioparticles.net]

exploring the electronic properties of Py-py-cof

An In-depth Technical Guide to the Electronic Properties of Pyrene-Pyridine Covalent Organic Frameworks (Py-Py-COF)

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds.[1] Among these, pyrene-based COFs (PyCOFs) have garnered significant interest due to the large planar structure of the pyrene unit, which can enhance interlayer π–π interactions and promote charge carrier separation and migration.[2] This guide focuses on the electronic properties of this compound, a specific type of pyrene-based COF, detailing its synthesis, characterization, and the experimental protocols used to elucidate its electronic behavior. The unique electronic architecture of this compound makes it a promising candidate for applications in photocatalysis, sensing, and energy storage.[2][3]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a solvothermal Schiff-base condensation reaction.[2] This method involves reacting a pyrene-based monomer, such as 1,3,6,8-tetrakis(4-formylphenyl)pyrene (TFFPy), with an amine linker. The resulting imine-linked framework is a yellow powder, insoluble in common organic solvents.[4]

The successful formation and crystallinity of the COF are confirmed through various characterization techniques:

-

Powder X-ray Diffraction (PXRD): Confirms the crystalline structure of the COF.[5]

-

Fourier Transform Infrared (FT-IR) Spectroscopy: Verifies the formation of imine linkages, typically showing a characteristic C=N stretching mode around 1626 cm⁻¹.[4]

-

Solid-State ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Shows a resonance corresponding to the carbon of the C=N bond, further confirming the imine linkage.[4]

-

Nitrogen Adsorption-Desorption Isotherms: Used to determine the surface area and porosity of the material.[5]

Electronic Properties of this compound and Related Pyrene-COFs

The electronic properties of this compound are crucial for its performance in various applications. These properties are determined by the molecular structure, conjugation, and stacking of the framework. A summary of key electronic properties for this compound and analogous pyrene-based COFs is presented below.

| Property | Value/Range | Method of Determination | Reference |

| Optical Band Gap (Eg) | ~2.54 eV | UV-Vis Diffuse Reflectance Spectroscopy (Kubelka-Munk) | [3] |

| HOMO Energy Level | Varies | Cyclic Voltammetry, DFT Calculations | [6][7] |

| LUMO Energy Level | Varies | Cyclic Voltammetry, DFT Calculations | [6][7] |

| Redox Potential | Varies | Cyclic Voltammetry | [8][9] |

| Photocurrent Response | Present | Transient Photocurrent Measurements | [3] |

| Conductivity | Generally low, can be enhanced by doping | Electrochemical Impedance Spectroscopy, Four-probe method | [10][11] |

Experimental Protocols

Detailed methodologies for key experiments are essential for reproducibility and further research.

Solvothermal Synthesis of this compound

This protocol describes a general method for synthesizing imine-linked pyrene-based COFs.

Caption: General workflow for the solvothermal synthesis of this compound.

-

Reactant Preparation : In a Pyrex tube, combine the pyrene-based aldehyde monomer and the diamine linker monomer.[8]

-

Solvent and Catalyst Addition : Add a mixture of solvents (e.g., o-dichlorobenzene and n-butanol) and an aqueous acetic acid solution as a catalyst.[4][8]

-

Homogenization : Ultrasonicate the mixture to ensure a uniform dispersion of the reactants.[8]

-

Degassing : Subject the reaction tube to several freeze-pump-thaw cycles to remove dissolved gases.[8]

-

Reaction : Seal the tube and heat it in an oven at a specific temperature (e.g., 120°C) for several days.[4]

-

Isolation : After cooling to room temperature, the solid product is collected by filtration.

-

Purification : The collected solid is washed multiple times with anhydrous organic solvents to remove unreacted monomers and oligomers.

-

Activation : The purified powder is dried under vacuum at an elevated temperature to remove trapped solvents from the pores.

Electrochemical Characterization (Cyclic Voltammetry)

Cyclic voltammetry (CV) is used to investigate the redox properties of this compound and to estimate the HOMO and LUMO energy levels.

-

Working Electrode Preparation : The working electrode is prepared by mixing the active material (this compound), a binder (e.g., PVDF), and a conductive additive (e.g., carbon black) in a specific weight ratio (e.g., 65:10:25).[8] A slurry is formed by adding a suitable solvent (e.g., ethanol), which is then coated onto a conductive substrate like carbon paper and dried.[8]

-

Three-Electrode Setup : The electrochemical measurements are carried out in a standard three-electrode cell.[8]

-

Working Electrode : The prepared COF-coated carbon paper.

-

Counter Electrode : A platinum (Pt) foil.

-

Reference Electrode : An Ag/AgCl electrode.

-

-

Electrolyte : A solution of a supporting electrolyte (e.g., 1M H₂SO₄ or 0.1 M tetrabutylammonium perchlorate in an organic solvent) is used.[7][8]

-

Measurement : The CV is recorded by sweeping the potential within a defined range at a specific scan rate (e.g., 50 mV/s).[12] The potentials can be referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[7]

-

Data Analysis : The onset oxidation and reduction potentials are used to calculate the HOMO and LUMO energy levels, respectively.

Optical Property Characterization (UV-Vis DRS)

UV-Vis diffuse reflectance spectroscopy (DRS) is employed to determine the optical band gap of the material.

-

Sample Preparation : The powdered COF sample is typically mixed with a non-absorbing, highly reflective material like BaSO₄.[5]

-

Measurement : The diffuse reflectance spectrum of the sample is recorded over a range of wavelengths (e.g., 200-800 nm).

-

Data Transformation : The reflectance data is converted to absorbance using the Kubelka-Munk function.[3]

-

Tauc Plot : A Tauc plot is generated by plotting (αhν)ⁿ versus photon energy (hν), where α is the absorption coefficient and n depends on the nature of the electronic transition (n=2 for a direct band gap semiconductor).

-

Band Gap Determination : The optical band gap is determined by extrapolating the linear portion of the Tauc plot to the x-axis.[13]

Photocatalytic Mechanism

The electronic properties of this compound are directly linked to its function in applications like photocatalysis. The process involves light absorption, charge separation and transfer, and subsequent redox reactions.

Caption: Schematic of the photocatalytic mechanism in this compound.

-

Light Absorption : The this compound absorbs photons with energy greater than or equal to its band gap.[3]

-

Exciton Generation : This absorption promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), creating an electron-hole pair (exciton).[1]

-

Charge Separation and Transfer : The electron and hole separate and migrate to the surface of the COF. The electron is transferred to an electron acceptor (e.g., molecular oxygen), while the hole is transferred to an electron donor (e.g., an amine substrate).[2]

-

Redox Reactions : The electron acceptor is reduced, and the electron donor is oxidized, leading to the formation of products.[3]

Conclusion

This compound represents a versatile platform within the broader class of pyrene-based covalent organic frameworks. Its well-defined porous structure and tunable electronic properties make it a subject of intensive research. The methodologies outlined in this guide for synthesis, characterization, and electronic property evaluation are fundamental to advancing the understanding and application of these novel materials in fields ranging from sustainable chemistry to advanced electronics. Further exploration into modifying the building blocks and linkers will continue to refine the electronic landscape of Py-Py-COFs for targeted functions.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrene-based covalent organic frameworks (PyCOFs): a review - Nanoscale Horizons (RSC Publishing) DOI:10.1039/D4NH00317A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Spectrally Switchable Photodetection with Near-Infrared-Absorbing Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Piperazine-Linked Covalent Organic Frameworks with High Electrical Conductivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tunable electrical conductivity in oriented thin films of tetrathiafulvalene-based covalent organic framework - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Unveiling the Robustness of Py-py-cof: A Technical Guide to its Thermal and Chemical Stability

For Immediate Release – A comprehensive technical guide has been compiled to detail the significant thermal and chemical stability of Py-py-cof, a pyrene-based covalent organic framework (COF). This document serves as an essential resource for researchers, scientists, and professionals in drug development, providing in-depth data, experimental protocols, and visual representations of the material's resilience. The inherent stability of this compound positions it as a promising candidate for a multitude of applications, including catalysis, sensing, and drug delivery systems.

Pyrene-based covalent organic frameworks, such as this compound, are recognized for their robust nature, a quality attributed to the strong covalent bonds and the extended π-conjugation of the pyrene units.[1] This guide consolidates available data to offer a clear perspective on the operational limits and environmental tolerance of this compound.

Thermal Stability: Resilient at High Temperatures

This compound exhibits exceptional thermal stability, with a decomposition temperature reported to be above 400°C.[2][3] Some studies indicate the onset of thermal decomposition to be around 350°C.[3] This high thermal threshold makes this compound suitable for applications requiring elevated temperatures. For comparison, other pyrene-based COFs have demonstrated stability at temperatures soaring up to 500°C.[3]

| Parameter | Value | Reference |

| Thermal Decomposition Temperature | > 400°C | [2][3] |

| Onset of Thermal Decomposition | ~ 350°C | [3] |

Experimental Protocol: Thermogravimetric Analysis (TGA)

The thermal stability of this compound is experimentally determined using Thermogravimetric Analysis (TGA). A detailed protocol for this analysis is as follows:

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and placed in an alumina or platinum crucible.

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a controlled heating rate (e.g., 10°C/min).

-

Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve, a plot of weight percentage versus temperature, is analyzed to determine the onset of decomposition and the temperature at which significant weight loss occurs.

Chemical Stability: Resistance to Harsh Environments

This compound demonstrates good chemical stability, a characteristic of imine-linked PyCOFs which show marked improvements in stability over their boron-oxygen-linked counterparts.[1] While specific quantitative data on degradation in various chemical environments is still emerging, studies have highlighted the resilience of pyrene-based COFs across a wide pH range.[4] Furthermore, the structural integrity of this compound films has been shown to be maintained over thousands of cycles of exposure to humidity and solvent vapors, underscoring its robustness for sensor applications.[5]

| Environment | Stability | Reference |

| Broad pH Range | Excellent | [4] |

| Humidity/Solvent Vapor | High (stable over 4000 cycles) | [5] |

Experimental Protocol: pH Stability Testing

To assess the chemical stability of this compound in aqueous solutions of varying pH, the following protocol is employed:

-

Sample Preparation: A known amount of this compound powder is suspended in a series of buffer solutions with a wide range of pH values (e.g., pH 1 to pH 14).

-

Incubation: The suspensions are stirred or sonicated at a controlled temperature for a defined period (e.g., 24 to 72 hours).

-

Sample Recovery: After incubation, the solid this compound is isolated by centrifugation or filtration, washed with deionized water, and dried under vacuum.

-

Characterization: The recovered material is analyzed using techniques such as Powder X-ray Diffraction (PXRD) to assess its crystallinity and Fourier-Transform Infrared (FTIR) spectroscopy to check for changes in its chemical structure.

-

Supernatant Analysis: The supernatant can be analyzed by techniques like UV-Vis spectroscopy to detect any leached organic linkers, providing a quantitative measure of degradation.

Degradation Pathway Considerations

The primary degradation pathway for imine-linked COFs like this compound under harsh acidic or basic conditions is the hydrolysis of the imine bond. This reversible reaction can lead to the breakdown of the framework into its constituent amine and aldehyde linkers.

The exceptional stability of this compound, as detailed in this guide, underscores its potential as a robust material for advanced applications. Further research into its long-term stability under specific operational conditions will continue to refine our understanding and expand its utility in various scientific and industrial fields.

References

- 1. Pyrene-based covalent organic frameworks (PyCOFs): a review - Nanoscale Horizons (RSC Publishing) DOI:10.1039/D4NH00317A [pubs.rsc.org]

- 2. chemsoon.com [chemsoon.com]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. researchgate.net [researchgate.net]

- 5. Solvatochromic covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of Py-py-cof Materials: An In-depth Guide to Their Porous Architecture

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the porosity of pyrene-based covalent organic frameworks (Py-py-cof), a class of crystalline porous polymers with significant potential in various scientific fields, including drug delivery. By understanding and controlling the porous nature of these materials, researchers can unlock new avenues for designing advanced functional materials. This document details the quantitative porosity data of several this compound materials, provides in-depth experimental protocols for their characterization, and visualizes key conceptual pathways relevant to their application.

Quantitative Porosity Data of this compound Materials

The porous characteristics of this compound materials, including their Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution, are critical parameters that dictate their performance in various applications. The following tables summarize the quantitative porosity data for several reported this compound materials, offering a comparative analysis of their structural properties.

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Synthesis Conditions | Reference |

| 3D-Py-COF | 1290 | 0.72 | 0.59, 0.89, 1.05 | Solvothermal: o-dichlorobenzene/n-butanol/acetic acid (7:3:1), 120 °C, 72 h | [1] |

| PP-COF | 1350 | Not Reported | 1.2 and 1.7 | Solvothermal: mesitylene/1,4-dioxane/acetic acid (6M), 120 °C, 3 days | |

| PT-COF | 1098 | Not Reported | 1.2 and 1.7 | Solvothermal: mesitylene/1,4-dioxane/acetic acid (6M), 120 °C, 5 days | |

| PE-COF | 730 | Not Reported | 1.2 and 1.7 | Solvothermal: mesitylene/1,4-dioxane/acetic acid (6M), 120 °C, 5 days |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible characterization of this compound materials. This section outlines the methodologies for the synthesis of a representative this compound material and the determination of its porosity.

Synthesis of 3D-Py-COF

This protocol describes the solvothermal synthesis of the three-dimensional pyrene-based covalent organic framework, 3D-Py-COF.[1]

Materials:

-

Tetra(p-aminophenyl)methane (TAPM)

-

1,3,6,8-tetrakis(4-formylphenyl)pyrene (TFFPy)

-

o-dichlorobenzene

-

n-butanol

-

Acetic acid (6 M)

-

Pyrex tube

-

Argon gas

Procedure:

-

In a Pyrex tube, combine tetra(p-aminophenyl)methane (TAPM) and 1,3,6,8-tetrakis(4-formylphenyl)pyrene (TFFPy).

-

Add a solvent mixture of o-dichlorobenzene, n-butanol, and 6 M aqueous acetic acid in a 7:3:1 volume ratio.

-

Flash freeze the mixture in liquid nitrogen and degas by three freeze-pump-thaw cycles.

-

Seal the tube under vacuum.

-

Heat the sealed tube at 120 °C for 72 hours.

-

After cooling to room temperature, collect the resulting yellow powder by filtration.

-

Wash the powder with anhydrous acetone and anhydrous tetrahydrofuran to remove any unreacted monomers and impurities.

-

Dry the final product under vacuum at 150 °C overnight to yield 3D-Py-COF.

Porosity Characterization by Nitrogen Sorption

This protocol details the determination of BET surface area, pore volume, and pore size distribution of this compound materials using nitrogen gas sorption analysis.

Instrumentation:

-

Gas sorption analyzer (e.g., Micromeritics ASAP 2020 or similar)

-

Degassing station

-

Analytical balance

-

Sample tubes

Procedure:

-

Sample Preparation and Degassing:

-

Accurately weigh approximately 50-100 mg of the this compound material into a clean, dry sample tube.

-

Attach the sample tube to the degassing port of the gas sorption analyzer.

-

Degas the sample under high vacuum (e.g., <10 µmHg) at an elevated temperature (e.g., 120-150 °C) for a sufficient period (typically 8-12 hours) to remove any adsorbed moisture and solvents from the pores. The specific degassing temperature and time should be optimized for each material to avoid structural collapse.

-

-

Nitrogen Adsorption-Desorption Measurement:

-

After degassing, weigh the sample tube again to determine the exact mass of the activated sample.

-

Transfer the sample tube to the analysis port of the instrument.

-

Immerse the sample tube in a liquid nitrogen bath (77 K).

-

Perform the nitrogen adsorption measurement by incrementally increasing the relative pressure (P/P₀) of nitrogen gas from approximately 10⁻⁶ to 0.99.

-

Following the adsorption measurement, perform the desorption measurement by incrementally decreasing the relative pressure.

-

-

Data Analysis:

-

BET Surface Area: Calculate the specific surface area from the adsorption isotherm data in the relative pressure range of 0.05 to 0.3 using the Brunauer-Emmett-Teller (BET) equation.

-

Pore Volume: Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

-

Pore Size Distribution: Calculate the pore size distribution from the desorption branch of the isotherm using methods such as the Barrett-Joyner-Halenda (BJH) analysis or more advanced methods like Non-Local Density Functional Theory (NLDFT), which is often more suitable for microporous and mesoporous materials like COFs.

-

Visualizations of Key Concepts